molecular formula C10H13BO2 B1611476 (4-cyclobutylphenyl)boronic Acid CAS No. 845797-74-2

(4-cyclobutylphenyl)boronic Acid

Cat. No.: B1611476
CAS No.: 845797-74-2
M. Wt: 176.02 g/mol
InChI Key: WVCDYFJLBAMQSM-UHFFFAOYSA-N
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Description

(4-Cyclobutylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a cyclobutyl group at the para position

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-cyclobutylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Cyclobutylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Phenylboronic acid
  • Cyclobutylboronic acid
  • 4-Butylphenylboronic acid

Comparison: (4-Cyclobutylphenyl)boronic acid is unique due to the presence of both a cyclobutyl group and a boronic acid functional group. This combination imparts distinct reactivity and properties compared to other boronic acids. For example, the cyclobutyl group can influence the steric and electronic environment of the boronic acid, affecting its reactivity in various chemical reactions .

Properties

IUPAC Name

(4-cyclobutylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2/c12-11(13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8,12-13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCDYFJLBAMQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468743
Record name Boronic acid, (4-cyclobutylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845797-74-2
Record name Boronic acid, (4-cyclobutylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-cyclobutylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-cyclobutylphenyl)boronic Acid
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(4-cyclobutylphenyl)boronic Acid
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